Cas no 435345-34-9 (N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid)

N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid 化学的及び物理的性質
名前と識別子
-
- n-benzhydryl-2-methylamino-acetamide
- N-benzhydryl-2-(methylamino)acetamide
- HMS1685L16
- N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid
- 435345-33-8
- EN300-220804
- 435345-34-9
- DTXSID60355346
- AKOS000301804
- N-(diphenylmethyl)-2-(methylamino)acetamide
-
- MDL: MFCD06799774
- インチ: InChI=1S/C16H18N2O/c1-17-12-15(19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16-17H,12H2,1H3,(H,18,19)
- InChIKey: RIRFXJDKVPXIHT-UHFFFAOYSA-N
- ほほえんだ: CNCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 254.14200
- どういたいしつりょう: 254.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 41.1Ų
じっけんとくせい
- PSA: 41.13000
- LogP: 2.89340
N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-221648-1g |
N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |
435345-34-9 | 1g |
$414.0 | 2023-09-16 | ||
Enamine | EN300-221648-5.0g |
N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |
435345-34-9 | 5g |
$1199.0 | 2023-05-31 | ||
Enamine | EN300-221648-1.0g |
N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |
435345-34-9 | 1g |
$414.0 | 2023-05-31 | ||
Enamine | EN300-221648-0.05g |
N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |
435345-34-9 | 0.05g |
$348.0 | 2023-09-16 | ||
Enamine | EN300-221648-10.0g |
N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |
435345-34-9 | 10g |
$1778.0 | 2023-05-31 | ||
Enamine | EN300-221648-10g |
N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |
435345-34-9 | 10g |
$1778.0 | 2023-09-16 | ||
Enamine | EN300-221648-0.5g |
N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |
435345-34-9 | 0.5g |
$397.0 | 2023-09-16 | ||
Enamine | EN300-221648-2.5g |
N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |
435345-34-9 | 2.5g |
$810.0 | 2023-09-16 | ||
Enamine | EN300-221648-0.1g |
N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |
435345-34-9 | 0.1g |
$364.0 | 2023-09-16 | ||
Enamine | EN300-221648-0.25g |
N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |
435345-34-9 | 0.25g |
$381.0 | 2023-09-16 |
N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acidに関する追加情報
Professional Introduction to N-(diphenylmethyl)-2-(methylamino)acetamide, Oxalic Acid (CAS No. 435345-34-9)
N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid, identified by its Chemical Abstracts Service (CAS) number 435345-34-9, is a compound of significant interest in the field of chemical and biomedical research. This compound, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in pharmaceutical development and synthetic chemistry.
The molecular structure of N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid, consists of a diphenylmethyl group attached to an acetamide moiety, which is further substituted with a methylamino group. This configuration imparts distinct chemical reactivity and solubility characteristics, making it a valuable intermediate in the synthesis of more complex molecules. The presence of oxalic acid as a co-component suggests possible applications in chelation therapy and metal ion coordination, areas where oxalates have been traditionally utilized.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways with high specificity. N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid, has been explored for its potential role in inhibiting certain enzymatic activities and interfering with protein-protein interactions. Preliminary studies have indicated that this compound may exhibit inhibitory effects on enzymes involved in cancer cell proliferation and inflammation, making it a promising candidate for further investigation.
The synthesis of N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid, involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve the desired molecular architecture. These methodologies not only enhance the efficiency of the synthesis but also allow for the introduction of functional groups that can be tailored for specific biological activities.
The pharmacological profile of N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid, has been the subject of extensive research. In vitro studies have demonstrated its ability to interact with various biological targets, including kinases and transcription factors. These interactions are thought to contribute to its potential therapeutic effects in conditions such as cancer and autoimmune diseases. Additionally, the compound's ability to form stable complexes with metal ions has led to investigations into its use as a contrast agent in medical imaging techniques.
One of the most intriguing aspects of N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid, is its potential role in drug discovery and development. The structural features of this compound make it a versatile scaffold for designing new molecules with enhanced pharmacological properties. By modifying specific functional groups or introducing new ones, researchers can generate derivatives with improved bioavailability, selectivity, and efficacy. This flexibility underscores the importance of this compound as a building block in medicinal chemistry.
The environmental impact of N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid, has also been considered in recent studies. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles have been applied to optimize reaction conditions using alternative solvents and catalysts. These approaches not only align with global efforts to promote environmental sustainability but also enhance the economic feasibility of large-scale production.
The future prospects for N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid, are promising given its diverse range of potential applications. Ongoing research aims to elucidate its mechanism of action at the molecular level and explore new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical applications. As our understanding of biological systems continues to evolve, compounds like N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid will play an increasingly important role in addressing complex diseases.
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